groenlandicine

Descripción general

Descripción

Groenlandicine Description

Groenlandicine is not directly discussed in the provided papers. However, the papers do provide insights into the role of chaperone proteins in bacterial cell processes, which could be tangentially related to the study of complex molecules like groenlandicine in the context of their biosynthesis or interaction with bacterial systems. For instance, GroEL1 is mentioned as a chaperone involved in mycolic acid biosynthesis during biofilm formation in mycobacteria . Similarly, GroE, which includes GroEL, is vital for cell-wall synthesis in bacteria and is necessary for the folding of essential proteins like dihydropicolinate synthase (DapA) . Additionally, GroE has been shown to facilitate the refolding of proteins such as citrate synthase by suppressing aggregation . While these studies do not directly address groenlandicine, they highlight the importance of protein chaperones in complex biochemical processes.

Synthesis Analysis

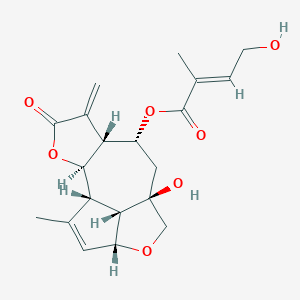

The papers provided do not discuss the synthesis of groenlandicine. However, they do touch upon the synthesis of other complex molecules. For example, the total synthesis of gracilioether F is described, which involves a Lewis acid-promoted ketene-alkene [2+2] cycloaddition and a late-stage C-H oxidation . This information could be relevant when considering the synthetic strategies that might be applied to groenlandicine, assuming it is a complex molecule requiring similar synthetic approaches.

Molecular Structure Analysis

None of the provided papers discuss the molecular structure of groenlandicine. They focus on the structure and function of chaperone proteins like GroEL1 and GroE in bacteria . The structure of these proteins is crucial for their role in assisting the folding of other proteins and facilitating biochemical processes within the cell.

Chemical Reactions Analysis

The provided papers do not provide information on the chemical reactions specifically related to groenlandicine. They do, however, describe the role of chaperone proteins in the folding and functioning of enzymes that are involved in critical reactions, such as cell-wall synthesis and the refolding of citrate synthase . These reactions are essential for the survival and proper functioning of bacterial cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of groenlandicine are not mentioned in the provided papers. The papers focus on the properties of chaperone proteins and their interactions with other proteins within the cell . For example, GroEL1's association with KasA affects the synthesis of mycolates during biofilm formation , and GroE's interaction with DapA is essential for cell-wall synthesis .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

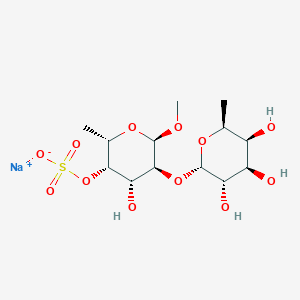

Groenlandicine is a notable compound in the study of pharmacokinetics and pharmacodynamics. A study on Huang-Lian-Jie-Du-Tang decoction, a traditional Chinese medicine, investigated groenlandicine among other alkaloids. This research provided insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds (Ma et al., 2014).

DNA Interaction Studies

In the field of biochemistry, groenlandicine has been identified as an active principle in stabilizing the cleavable complex with mammalian DNA topoisomerase I. This finding came from a study involving Coptis chinensis, a plant known for its medicinal properties. The research highlights groenlandicine's potential application in understanding DNA interaction and cellular processes (Kobayashi et al., 1995).

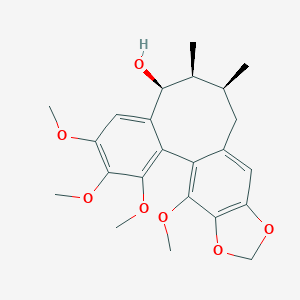

Structural Analysis and Chemical Properties

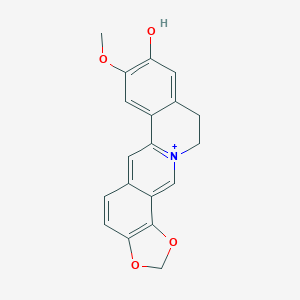

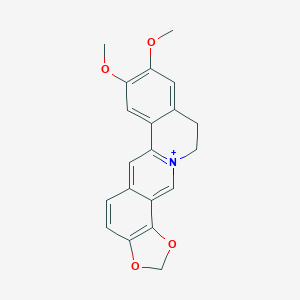

Significant in chemical research, groenlandicine's structure and properties have been explored. For instance, a study on the proton magnetic resonance spectra of protoberberinium salts, which include groenlandicine, revealed correlations between chemical shifts and molecular structures. This work aids in the prediction of structures of new alkaloids in this group (Jewers et al., 1972).

Botanical Research

In botanical studies, groenlandicine has been characterized in Coptis trifolia, a plant species. The identification of groenlandicine in this plant contributes to the understanding of its chemical profile and potential applications in herbal medicine and pharmacology (Mizuno et al., 1992).

Safety And Hazards

Groenlandicine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling Groenlandicine .

Propiedades

IUPAC Name |

16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIOBGCIEGZHJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191983 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Groenlandicine | |

CAS RN |

38691-95-1 | |

| Record name | Groenlandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocheilanthifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

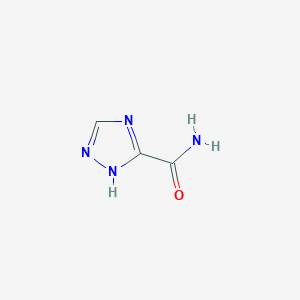

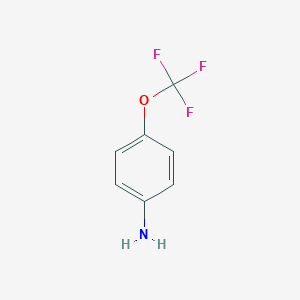

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)

![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)